[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine (CAS 2059917-79-0) is a chiral, enantiopure small molecule (C11H20N4O, MW 224.308) belonging to the class of C-functionalised morpholines. It features a morpholine core with an N-ethyl substituent, a 1-methylimidazol-2-yl group at the 3-position, and a methanamine handle at the 2-position, with defined (2S,3S) stereochemistry.

Molecular Formula C11H20N4O
Molecular Weight 224.308
CAS No. 2059917-79-0
Cat. No. B2614828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
CAS2059917-79-0
Molecular FormulaC11H20N4O
Molecular Weight224.308
Structural Identifiers
SMILESCCN1CCOC(C1C2=NC=CN2C)CN
InChIInChI=1S/C11H20N4O/c1-3-15-6-7-16-9(8-12)10(15)11-13-4-5-14(11)2/h4-5,9-10H,3,6-8,12H2,1-2H3/t9-,10+/m0/s1
InChIKeySKBREXSZSGLXRL-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine CAS 2059917-79-0: Chiral Morpholine-Imidazole Building Block


[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine (CAS 2059917-79-0) is a chiral, enantiopure small molecule (C11H20N4O, MW 224.308) belonging to the class of C-functionalised morpholines. It features a morpholine core with an N-ethyl substituent, a 1-methylimidazol-2-yl group at the 3-position, and a methanamine handle at the 2-position, with defined (2S,3S) stereochemistry . This compound is listed in the ZINC database (ZINC79422411) and is commercially available as a specialised building block for medicinal chemistry and library synthesis [1].

Why Generic Morpholine Building Blocks Cannot Replace [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine


Morpholine-based building blocks are widely used in medicinal chemistry, but the specific substitution pattern and absolute stereochemistry of this compound create a unique three-dimensional pharmacophore that cannot be replicated by simpler, achiral, or regioisomeric alternatives. The (2S,3S) configuration establishes a defined spatial relationship between the basic methanamine vector, the morpholine oxygen, and the imidazole ring that is critical for enantioselective target engagement. Closely related analogs, such as rac-(2R,3R)-4-methyl-3-(1-methyl-1H-imidazol-5-yl)morpholin-2-ylmethanamine (CAS 2137857-57-7), differ in both the N-alkyl group (ethyl vs. methyl) and the imidazole attachment point (2-yl vs. 5-yl), which alters lipophilicity, electronic distribution, and hydrogen-bonding geometry [1]. Substituting with an achiral morpholine or a different stereoisomer can lead to loss of target selectivity or potency in downstream applications. The compound also serves as a key intermediate for more elaborate derivatives, such as 2-cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide (CAS 2223510-31-2), further demonstrating its utility as a versatile, stereochemically defined scaffold [2].

Head-to-Head Evidence for [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine Differentiation


Stereochemical Configuration: (2S,3S) vs. (2R,3R) Enantiomer

The target compound possesses defined (2S,3S) absolute stereochemistry at the morpholine C2 and C3 positions. In contrast, the (2R,3R) enantiomer or racemic mixtures would present the methanamine and imidazolyl substituents in opposite spatial orientations. For applications requiring specific chiral recognition—such as binding to a defined protein pocket or serving as a chiral ligand in asymmetric catalysis—the (2S,3S) form provides a distinct and non-interchangeable geometry [1]. This stereochemical purity is confirmed by the compound's listing as a single enantiomer in supplier catalogs and databases.

Enantioselective Synthesis Chiral Resolution Medicinal Chemistry

N-Ethyl vs. N-Methyl Substitution: Physicochemical Impact

The N-ethyl substituent on the morpholine ring is a key differentiator from the N-methyl analog. For the target compound, the predicted logP is approximately 0.654 [1], whereas the N-methyl analog rac-(2R,3R)-4-methyl-3-(1-methyl-1H-imidazol-5-yl)morpholin-2-ylmethanamine is expected to have a lower logP due to the smaller alkyl group. This increase in lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles in lead optimization campaigns. Additionally, the N-ethyl group provides greater steric bulk than N-methyl, which can influence conformational preferences of the morpholine ring and modulate target binding [2].

Lipophilicity ADME Structure-Activity Relationship

Imidazol-2-yl vs. Imidazol-5-yl Attachment: Regioisomeric Distinction for Target Engagement

The target compound bears a 1-methylimidazol-2-yl substituent, placing the morpholine attachment at the imidazole 2-position. This is distinct from analogs such as rac-(2R,3R)-4-methyl-3-(1-methyl-1H-imidazol-5-yl)morpholin-2-ylmethanamine, where the morpholine is attached at the imidazole 5-position [1]. The 2-yl attachment positions the imidazole N3 nitrogen in a different orientation relative to the morpholine scaffold, which can critically affect hydrogen-bonding interactions with biological targets. Literature on 3-(imidazol-2-yl)morpholines has demonstrated their ability to act as catalytic inhibitors of human DNA topoisomerase IIα by binding to the ATPase domain [2], whereas 5-yl-substituted regioisomers would present the imidazole nitrogen in a different geometry, likely altering binding affinity.

Regiochemistry Kinase Inhibition DNA Topoisomerase

Methanamine Handle: Derivatization Potential vs. Non-Functionalized Morpholines

The primary amine of the methanamine group at the morpholine 2-position provides a reactive handle for further functionalization—amide coupling, reductive amination, or sulfonamide formation—that is absent in simpler 3-(imidazol-2-yl)morpholine scaffolds lacking this group. This enables the compound to serve as a key intermediate for generating diverse compound libraries. A confirmed example is 2-cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide (CAS 2223510-31-2), which is synthesized directly from this compound . The methanamine also contributes a hydrogen-bond donor (1 HBD), which complements the four hydrogen-bond acceptors (4 HBA) from the morpholine oxygen and imidazole nitrogens, yielding a balanced donor/acceptor profile suitable for fragment-based screening [1].

Chemical Biology Fragment-Based Drug Discovery Bioconjugation

Optimal Procurement Scenarios for [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine


Enantioselective Medicinal Chemistry Lead Optimization

When a medicinal chemistry program requires a chiral morpholine scaffold with a defined (2S,3S) geometry for target engagement, this compound provides a ready-to-use building block that eliminates the need for chiral separation. The N-ethyl group offers a specific balance of lipophilicity (predicted logP 0.654) that can be exploited to fine-tune ADME properties without the synthetic burden of de novo chiral morpholine construction [1].

Structure-Activity Relationship (SAR) Exploration Around Imidazole Regioisomers

For projects investigating the impact of imidazole attachment geometry on target binding—such as kinase or topoisomerase ATPase site inhibitors—this compound serves as the imidazol-2-yl regioisomer comparator. Its distinct hydrogen-bonding vector, compared to 5-yl-substituted analogs, allows systematic probing of nitrogen orientation effects on affinity and selectivity, as informed by literature on 3-(imidazol-2-yl)morpholine catalytic inhibitors [1].

Diversity-Oriented Synthesis and Fragment Library Construction

The methanamine handle enables rapid parallel derivatization into amides, sulfonamides, ureas, or secondary amines. This compound can serve as a central scaffold for generating a focused library of chiral morpholine-imidazole derivatives for fragment-based or phenotypic screening. Its balanced hydrogen-bond donor/acceptor profile (1 HBD, 4 HBA) is well-suited for fragment library design [1].

Synthesis of Advanced Intermediates for CNS or Enzyme-Targeted Programs

The compound has demonstrated utility as a precursor to more complex molecules, such as 2-cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide (CAS 2223510-31-2). Procurement of the parent building block enables in-house synthesis of such advanced intermediates for programs targeting CNS receptors or enzyme families where morpholine-containing inhibitors have shown promise [1].

Quote Request

Request a Quote for [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.